2-Cyclohexylideneacetaldehyde

Overview

Description

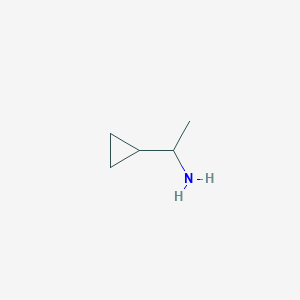

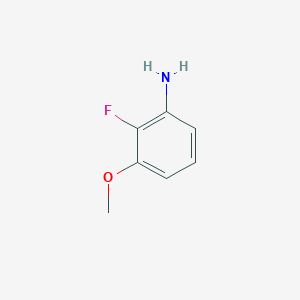

2-Cyclohexylideneacetaldehyde is a chemical compound with the molecular formula C8H12O . It has a molecular weight of 124.18 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

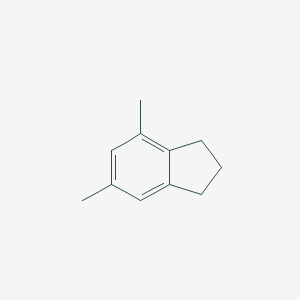

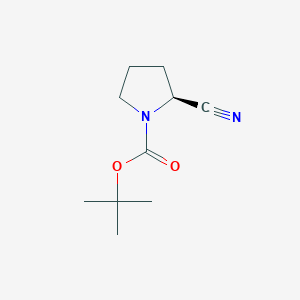

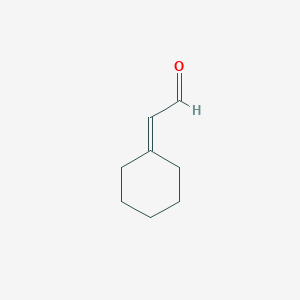

The molecular structure of this compound consists of a cyclohexylidene group attached to an acetaldehyde group . The compound’s InChI string is InChI=1S/C8H12O/c9-7-6-8-4-2-1-3-5-8/h6-7H,1-5H2 , and its canonical SMILES string is C1CCC(=CC=O)CC1 .Physical And Chemical Properties Analysis

This compound has several computed properties. It has a XLogP3-AA value of 1.7, indicating its relative hydrophobicity . It has no hydrogen bond donors and one hydrogen bond acceptor . Its topological polar surface area is 17.1 Ų .Scientific Research Applications

1. Relationship with Neurological Conditions 2-Cyclohexylideneacetaldehyde, as a form of acetaldehyde (ACE), has been studied in the context of neurological conditions such as Parkinsonism. It's indicated that ACE can enhance Parkinsonism in mice induced by certain neurotoxins. This is linked to the role of CYP450 2E1 isozyme in dopaminergic neurons, suggesting that ACE, being a substrate for CYP 2E1, might influence the susceptibility of these neurons to damage. The study points out that ethanol and certain drugs might be responsible for toxic parkinsonism, emphasizing the involvement of ACE in neurological conditions (Vaglini et al., 2013).

2. Role in Molecular Modeling and Drug Delivery Cyclodextrins (CDs), chemically related to this compound, have been extensively used in drug delivery and the pharmaceutical industry due to their ability to form complexes and alter the solubility, stability, and bioavailability of drug molecules. Research in this area has focused on understanding the structural, dynamic, and energetic features of CD systems to enhance drug delivery mechanisms. This extensive application of CDs in pharmaceuticals underscores the potential of related compounds like this compound in improving drug efficacy and delivery systems (Zhao et al., 2016).

3. Influence on Taste Perception and Food Quality Cyclohexylideneacetaldehyde derivatives have been implicated in the flavor profiles of various foods. Branched aldehydes, for example, are crucial flavor compounds in many food products. Understanding the pathways for the generation of these aldehydes, including cyclohexylideneacetaldehyde, is essential for controlling the formation of desired levels of these compounds, thus influencing taste perception and food quality (Smit et al., 2009).

4. Implications in Alcoholism and Smoking Studies have shown that acetaldehyde, closely related to this compound, is a significant factor in alcoholism and smoking. It's been indicated that protective measures against acetaldehyde toxicity can have implications in mitigating the health risks associated with heavy alcohol consumption and smoking, highlighting the importance of understanding compounds like this compound in the context of substance abuse and its related health impacts (Sprince et al., 1975).

5. Utility in Drug Carrier Molecules Research has pointed out the extensive use of cyclodextrins, related to this compound, in enhancing the solubility, stability, and bioavailability of drugs. Cyclodextrins have been employed in various drug delivery systems such as parenteral, oral, ophthalmic, and nasal drug delivery, showcasing the potential of cyclohexylideneacetaldehyde derivatives in improving drug delivery mechanisms (Rasheed et al., 2008).

Mechanism of Action

Target of Action

The primary target of 2-Cyclohexylideneacetaldehyde is organocatalytic formed dienamines . Dienamines are intermediates in various organic reactions and play a crucial role in the dynamic resolution of 2-Cyclohexylideneacetaldehydes .

Mode of Action

This compound interacts with its targets through a process known as organocatalytic dienamine [4+2] cycloaddition . In this process, the compound reacts with benzoquinones in the presence of a diarylprolinol-silyl ether catalyst . This reaction leads to the formation of tricyclic products . The yield and enantioselectivity of these products are generally good to high, while the diastereoselectivity depends on the substituent in the 2-cyclohexylideneacetaldehydes .

Biochemical Pathways

The biochemical pathway affected by this compound involves the dynamic resolution of the compound itself . This process is directed by a dynamic thermodynamic pathway, as suggested by experimental observations and DFT-calculations .

Result of Action

The interaction of this compound with its targets results in the formation of tricyclic products . These products are formed in good to high yield and excellent enantioselectivity

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a diarylprolinol-silyl ether catalyst is necessary for the compound to interact with its targets . Additionally, the substituent in the 2-cyclohexylideneacetaldehydes can affect the diastereoselectivity of the resulting products . More research is needed to fully understand how other environmental factors might influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

It has been shown to undergo dynamic resolution through organocatalytic dienamine [4+2] cycloaddition . This process involves the reaction of racemic 2-Cyclohexylideneacetaldehyde with benzoquinones in the presence of a diarylprolinol-silyl ether catalyst

Molecular Mechanism

The molecular mechanism of action of this compound is not well defined. It is known to participate in organocatalytic dienamine [4+2] cycloaddition , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.

Properties

IUPAC Name |

2-cyclohexylideneacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c9-7-6-8-4-2-1-3-5-8/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMVPTHPBIDWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456047 | |

| Record name | 2-cyclohexylideneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713-63-9 | |

| Record name | 2-cyclohexylideneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.